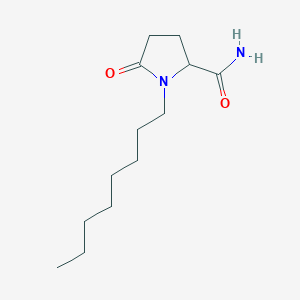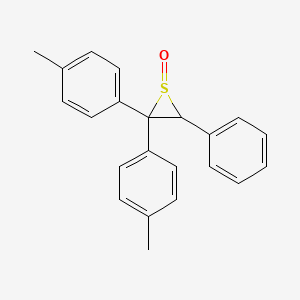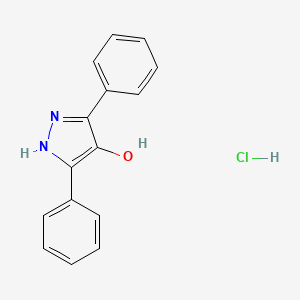
L-Leucyl-O-methyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-O-methyl-L-threonine is a dipeptide composed of L-leucine and O-methyl-L-threonine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to participate in specific biochemical pathways and interactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucyl-O-methyl-L-threonine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of L-leucine and its subsequent reaction with the amino group of O-methyl-L-threonine. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-O-methyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of O-methyl-L-threonine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
L-Leucyl-O-methyl-L-threonine has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Industry: It is used in the development of peptide-based drugs and as a building block for more complex molecules.
Mécanisme D'action
L-Leucyl-O-methyl-L-threonine exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which regulates cell growth and metabolism . The compound is transported into cells via amino acid transporters, where it can influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
L-Leucyl-O-methyl-L-threonine can be compared with other similar compounds such as:
L-Leucyl-L-threonine: A dipeptide composed of L-leucine and L-threonine, differing by the presence of a hydroxyl group instead of a methoxy group.
L-Leucyl-L-leucine methyl ester: Another dipeptide with similar structural features but different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its biochemical properties and interactions.
Propriétés
Numéro CAS |
61242-92-0 |
|---|---|
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methoxybutanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-6(2)5-8(12)10(14)13-9(11(15)16)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1 |
Clé InChI |
BIKGACINNSOHFH-VGMNWLOBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N)OC |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)OC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)

![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)

![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)

![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)


